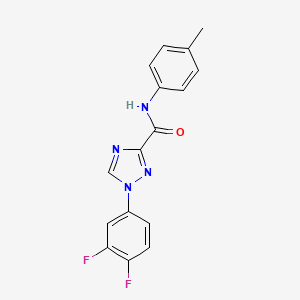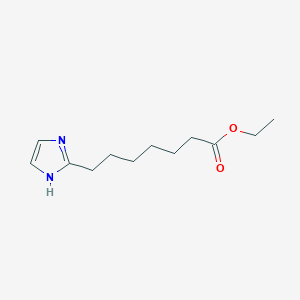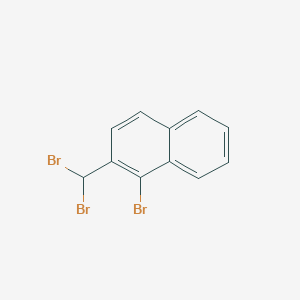
1-(4-Chlorobutyl)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobutyl)-4-vinylbenzene is an organic compound that features a vinyl group attached to a benzene ring, with a 4-chlorobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-vinylbenzene with 1-chlorobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobutyl)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
1-(4-Chlorobutyl)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorobutyl)-4-vinylbenzene exerts its effects involves its ability to participate in electrophilic and nucleophilic reactions. The vinyl group can undergo polymerization, while the 4-chlorobutyl group can engage in substitution reactions. These interactions are facilitated by the compound’s electronic structure, which allows it to act as both an electrophile and a nucleophile .
Comparison with Similar Compounds
1-(4-Chlorobutyl)-benzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
4-Vinylbenzyl chloride: Contains a benzyl chloride group instead of a 4-chlorobutyl group, leading to different reactivity patterns.
Uniqueness: 1-(4-Chlorobutyl)-4-vinylbenzene is unique due to the presence of both a vinyl group and a 4-chlorobutyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C12H15Cl |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-4-ethenylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10H2 |
InChI Key |
IJCANENWEKVZCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)




![3-[5-({[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B13359858.png)


![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)

![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)

![3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359922.png)
